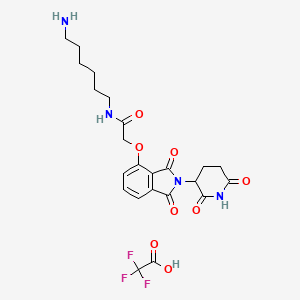

E3 Ligase Ligand-Linker Conjugates 25 Trifluoroacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wirkmechanismus

Target of Action

The primary target of E3 Ligase Ligand-Linker Conjugates 25 Trifluoroacetate, also known as Thalidomide-O-amido-C6-NH2 (TFA), is the E3 ubiquitin ligase . This enzyme plays a crucial role in the ubiquitination process, which is involved in almost all life activities of eukaryotes . The compound incorporates an E3 ligase ligand and a linker used in PROTAC (Proteolysis-Targeting Chimera) technology .

Mode of Action

The compound works by modulating the activity of the E3 ubiquitin ligase. It selectively attaches ubiquitin to lysine, serine, threonine, or cysteine residues to the specific substrates . This process is part of a cascade of distinct steps, starting with ubiquitin activation by enzyme E1, then passed to the E2 or ubiquitin-conjugating enzyme by trans-thioesterification . The E3 ligase promotes the transfer of ubiquitin onto a lysine of the substrate protein .

Biochemical Pathways

The compound affects the ubiquitin-proteasome system (UPS), a cascade reaction that is an important way for short-lived, misfolded, and damaged proteins degradation . The UPS can regulate degradation of over 80% proteins in cells and its dysregulation has been revealed in most hallmarks of cancer .

Pharmacokinetics

It’s known that the compound is synthesized for use in protac technology , which suggests it’s designed to have suitable absorption, distribution, metabolism, and excretion (ADME) properties for its intended use.

Result of Action

The result of the compound’s action is the selective degradation of target proteins. This is achieved through the ubiquitin-proteasome system, leading to the regulation of protein levels within the cell . This mechanism is particularly important in the context of cancer, where the degradation of certain proteins can inhibit the proliferation and survival of cancer cells .

Biochemische Analyse

Biochemical Properties

Thalidomide-O-amido-C6-NH2 (TFA) plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through the E3 ligase ligand, which is part of the compound .

Cellular Effects

Thalidomide-O-amido-C6-NH2 (TFA) has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Thalidomide-O-amido-C6-NH2 (TFA) is complex. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of Thalidomide-O-amido-C6-NH2 (TFA) can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Thalidomide-O-amido-C6-NH2 (TFA) vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Thalidomide-O-amido-C6-NH2 (TFA) is involved in various metabolic pathways. It interacts with several enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

Thalidomide-O-amido-C6-NH2 (TFA) is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and it can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of Thalidomide-O-amido-C6-NH2 (TFA) and its effects on activity or function can be influenced by targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Thalidomid-O-amido-C6-NH2 (TFA) beinhaltet die Konjugation eines Thalidomid-basierten Cereblon-Liganden mit einem Linker. Der Prozess umfasst typischerweise die folgenden Schritte:

Bildung des Cereblon-Liganden: Der Cereblon-Ligand wird aus Thalidomid durch eine Reihe von chemischen Reaktionen gewonnen.

Linker-Anbindung: Der Linker, eine Alkylkette mit einer terminalen Aminogruppe, wird an den Cereblon-Liganden gebunden.

Endgültige Konjugation: Das Endprodukt, Thalidomid-O-amido-C6-NH2 (TFA), wird durch Konjugation des Cereblon-Ligand-Linkers mit Trifluoressigsäure (TFA) erhalten, um die Löslichkeit und Stabilität zu verbessern

Industrielle Produktionsmethoden: Die industrielle Produktion von Thalidomid-O-amido-C6-NH2 (TFA) folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet:

Bulk-Synthese: Großtechnische Synthese des Cereblon-Liganden und des Linkers.

Reinigung: Reinigung der Zwischenprodukte, um eine hohe Reinheit zu gewährleisten.

Endgültige Konjugation und Verpackung: Konjugation mit TFA und Verpackung für den Vertrieb

Chemische Reaktionsanalyse

Arten von Reaktionen: Thalidomid-O-amido-C6-NH2 (TFA) unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Aminogruppe.

Reduktion: Reduktionsreaktionen können an den Carbonylgruppen auftreten, die in der Thalidomid-Einheit vorhanden sind.

Substitution: Substitutionsreaktionen können an der Amin- und Carbonylgruppe stattfinden

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Alkylhalogenide, Acylchloride

Hauptprodukte: Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören verschiedene Derivate von Thalidomid-O-amido-C6-NH2 (TFA) mit modifizierten funktionellen Gruppen .

Analyse Chemischer Reaktionen

Types of Reactions: Thalidomide-O-amido-C6-NH2 (TFA) undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the amine group.

Reduction: Reduction reactions can occur at the carbonyl groups present in the Thalidomide moiety.

Substitution: Substitution reactions can take place at the amine and carbonyl groups

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides

Major Products: The major products formed from these reactions include various derivatives of Thalidomide-O-amido-C6-NH2 (TFA) with modified functional groups .

Wissenschaftliche Forschungsanwendungen

Thalidomid-O-amido-C6-NH2 (TFA) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird bei der Synthese von PROTACs für den gezielten Proteinabbau eingesetzt.

Biologie: Wird in Studien über Protein-Protein-Interaktionen und zelluläre Signalwege verwendet.

Medizin: Wird auf seine potenziellen therapeutischen Anwendungen bei Krebs und entzündlichen Erkrankungen untersucht.

Industrie: Wird bei der Entwicklung neuer Pharmazeutika und chemischer Sonden verwendet

Wirkmechanismus

Der Wirkmechanismus von Thalidomid-O-amido-C6-NH2 (TFA) beinhaltet seine Rolle als Ligand für die E3-Ubiquitin-Ligase Cereblon. Die Verbindung bindet an Cereblon und ermöglicht die Rekrutierung von Zielproteinen für die Ubiquitinierung und den anschließenden Abbau durch das Proteasom.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Thalidomid-NH-C6-NH2: Ein weiterer Cereblon-Ligand-Linker-Konjugat mit ähnlichen Eigenschaften.

Thalidomid-4-OH: Ein Thalidomid-basierter Cereblon-Ligand, der bei der PROTAC-Synthese verwendet wird.

E3 Ligase Ligand 8: Ein Ligand für die E3-Ubiquitin-Ligase, der bei der Bildung von PROTACs verwendet wird

Einzigartigkeit: Thalidomid-O-amido-C6-NH2 (TFA) ist aufgrund seiner spezifischen Linkerstruktur einzigartig, die seine Löslichkeit und Stabilität erhöht. Dies macht es besonders effektiv bei der Synthese von PROTACs und anderen Anwendungen, die eine hohe Stabilität und Löslichkeit erfordern .

Eigenschaften

IUPAC Name |

N-(6-aminohexyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O6.C2HF3O2/c22-10-3-1-2-4-11-23-17(27)12-31-15-7-5-6-13-18(15)21(30)25(20(13)29)14-8-9-16(26)24-19(14)28;3-2(4,5)1(6)7/h5-7,14H,1-4,8-12,22H2,(H,23,27)(H,24,26,28);(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNNGJZWEJKPKSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCCCN.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27F3N4O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

544.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.